1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-
Description
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a benzene ring substituted with a hydroxyl group and a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
CAS No. |
60951-17-9 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H19NO2/c1-18-9-8-13-4-2-3-5-14(13)15(18)10-12-6-7-16(19)17(20)11-12/h2-7,11,15,19-20H,8-10H2,1H3 |
InChI Key |
VTMIKDAJLJGGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. In this reaction, phenylethylamine and an aldehyde or ketone undergo cyclization in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The specific conditions for the synthesis of this compound may vary, but common reagents include hydrochloric acid and dimethoxymethane .
Industrial Production Methods
Industrial production of tetrahydroisoquinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of heterogeneous catalysts can improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form dihydroisoquinoline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitrated or halogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antimicrobial properties.
Medicine: Explored for its potential use in the treatment of neurodegenerative disorders and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups on the benzene ring.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated analog with distinct pharmacological properties
Uniqueness
4-((2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 271.34 g/mol. Its structure includes a benzenediol moiety linked to a tetrahydroisoquinoline derivative. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies have indicated that it may exhibit:
- Dopamine Antagonism : Similar to other isoquinoline derivatives, it may act as a dopamine antagonist, which could have implications for neuroleptic activity .
- Opioid Receptor Modulation : Research suggests that analogs of this compound may function as μ-opioid receptor agonists, providing analgesic effects without the severe side effects typically associated with opioid medications .
Pharmacological Effects
The pharmacological effects of 1,2-benzenediol derivatives include:
- Anti-nociceptive Properties : In vivo studies have demonstrated significant anti-nociceptive effects in animal models, such as the tail-flick test. For instance, compounds structurally related to this benzenediol exhibited effective pain relief comparable to existing analgesics .
- Neuroleptic Activity : Compounds derived from this structure have been evaluated for their potential as neuroleptics. However, findings suggest limited efficacy in vivo despite promising in vitro results .
Study on Opioid Receptor Agonists
A recent study focused on the structure-activity relationship (SAR) of compounds related to 1,2-benzenediol. The findings indicated that specific modifications could enhance potency and blood-brain barrier penetration. For example:
| Compound | μ-Opioid Receptor Activity | Kappa Opioid Receptor Activity | ED50 (mg/kg) |
|---|---|---|---|
| Compound 45 | Potent | Moderate | 1.059 |
| Compound 46 | Potent | Medium | - |
This table illustrates the varying degrees of receptor activity among related compounds and highlights their potential as therapeutic agents in pain management .
Neuroleptic Activity Evaluation
Another investigation assessed the neuroleptic potential of tetrahydroisoquinoline derivatives. While in vitro studies suggested dopamine receptor antagonism, in vivo evaluations did not demonstrate significant antipsychotic effects. This discrepancy underscores the complexity of translating receptor binding data into clinical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
